
8-(2-Hydroxypropyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxypropyl)adenosine, also known as 8-HPA, is a modified nucleoside that has shown potential in various scientific research applications. This compound is synthesized by modifying adenosine, which is a nucleoside that is naturally found in DNA and RNA.
Mécanisme D'action
The mechanism of action of 8-(2-Hydroxypropyl)adenosine is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease models, this compound has been shown to activate the AMPK/mTOR pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. In animal models of cardiovascular disease, this compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers. In cancer cells, this compound has been shown to induce apoptosis and reduce cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-(2-Hydroxypropyl)adenosine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of 8-(2-Hydroxypropyl)adenosine in scientific research. One potential application is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a modified nucleoside that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 8-(2-Hydroxypropyl)adenosine involves the modification of adenosine by adding a hydroxypropyl group to the 8 position of the adenine ring. This modification can be achieved through various chemical reactions, including alkylation, acylation, and oxidation. The most commonly used method for synthesizing this compound is by reacting adenosine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
8-(2-Hydroxypropyl)adenosine has shown potential in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
Propriétés
Numéro CAS |
134895-33-3 |
|---|---|
Formule moléculaire |
C19H18Cl2O2 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1 |
Clé InChI |
WMCYWCMJHJUXSU-ZLAYJSDNSA-N |
SMILES isomérique |
CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |
SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
SMILES canonique |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
Synonymes |
8-(2-hydroxypropyl)adenosine 8-HPAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
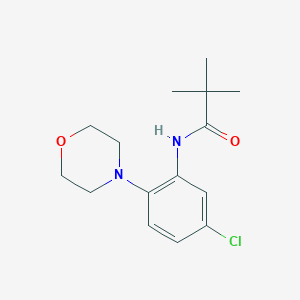
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
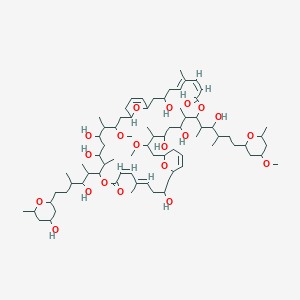
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
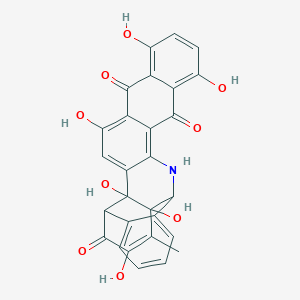
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

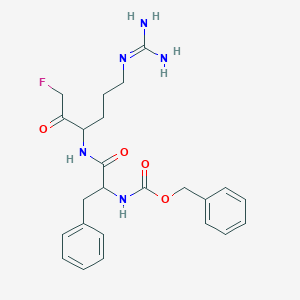

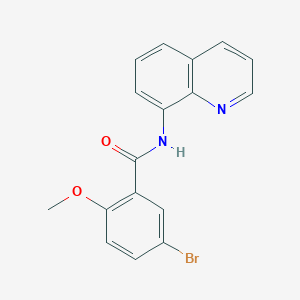
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)